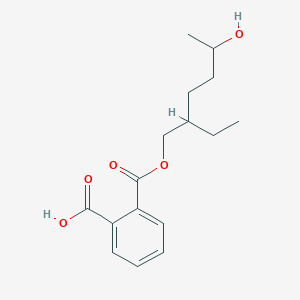

Mono-2-ethyl-5-hydroxyhexyl phthalate

Description

a metabolite of bis(2-ethylhexyl) phthalate

Properties

IUPAC Name |

2-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPQSGURZSTFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873160 | |

| Record name | Mono-2-ethyl-5-hydroxyhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40321-99-1 | |

| Record name | Mono-2-ethyl-5-hydroxyhexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40321-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono(2-ethyl-5-hydroxyhexyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-2-ethyl-5-hydroxyhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Metabolic Journey of Mono-2-ethyl-5-hydroxyhexyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-2-ethyl-5-hydroxyhexyl phthalate (B1215562) (MEHHP) is a prominent secondary metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely utilized plasticizer. As a key biomarker of DEHP exposure, understanding the metabolic fate of MEHHP is crucial for toxicological assessments and the development of safer alternatives. This technical guide provides an in-depth exploration of the primary metabolic pathway of MEHHP, detailing the enzymatic processes, quantitative data on metabolite excretion, and the experimental protocols used to elucidate this pathway.

Primary Metabolic Pathway of MEHHP

The metabolism of MEHHP is a multi-step oxidative process that primarily occurs in the liver. It follows the initial hydrolysis of DEHP to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). MEHP then undergoes further oxidation to form MEHHP, which is the starting point of the pathway detailed below. The central pathway involves the sequential oxidation of the ethylhexyl side chain.

The primary metabolic cascade for MEHHP involves its oxidation to mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), which is subsequently converted to mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP)[1][2]. Another oxidative metabolite, mono-[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP), is also formed[1][2]. These oxidative transformations are primarily catalyzed by Phase I enzymes, namely Cytochrome P450 monooxygenases (CYPs), with subsequent Phase II conjugation reactions facilitating their excretion.

Enzymatic Machinery:

-

Cytochrome P450 Isozymes: The oxidation of MEHP to MEHHP and its subsequent oxidation to MEOHP are predominantly mediated by CYP enzymes. In vitro studies using human liver microsomes and recombinant CYP isoforms have identified CYP2C91 and CYP2C19 as the major contributors to the formation of MEHHP and MEOHP[3]. While other CYPs may play a minor role, CYP2C91 demonstrates the highest catalytic activity for these specific hydroxylation and oxidation steps[3].

-

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): While the initial hydroxylation to form MEHHP is a CYP-mediated event, the subsequent oxidation of the alcohol group in MEHHP to a ketone in MEOHP, and further to a carboxylic acid in 5cx-MEPP, likely involves ADH and ALDH enzymes, respectively[4][5]. The specific isozymes of ADH and ALDH involved in phthalate metabolism are still an area of active research.

-

UDP-Glucuronosyltransferases (UGTs): Following oxidation, MEHHP and its downstream metabolites undergo Phase II conjugation with glucuronic acid, a process known as glucuronidation[6][7][8]. This reaction is catalyzed by UGTs and significantly increases the water solubility of the metabolites, facilitating their renal excretion. In humans, MEHP glucuronidation is catalyzed by several UGT isoforms in the liver (UGT1A3, UGT1A9, UGT2B4, and UGT2B7) and intestine (UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7)[9]. The glucuronide-bound conjugates are the predominant form of these metabolites found in urine and serum[10].

Quantitative Data on Metabolite Excretion

The relative abundance of MEHHP and its downstream metabolites in urine provides valuable insights into the extent of DEHP exposure and the efficiency of its metabolism. Oxidative metabolites of DEHP, including MEHHP, MEOHP, and 5cx-MEPP, are considered more reliable biomarkers of exposure than the primary metabolite MEHP, as they are less prone to external contamination and represent a larger fraction of the excreted dose[1].

| Metabolite | Percentage of Oral DEHP Dose Excreted in Urine (after 24h) | Median Urinary Concentration (µg/L) in the General Population |

| Mono(2-ethylhexyl) phthalate (MEHP) | 5.9%[2] | 9.8[11] |

| Mono-2-ethyl-5-hydroxyhexyl phthalate (MEHHP) | 23.3% [2] | 47.5 [11] |

| Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) | 15.0%[2] | 39.7[11] |

| Mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP) | 18.5%[2] | 85.5[11] |

| Mono-[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP) | 4.2%[2] | ~37[11] |

Note: The median concentrations can vary between different populations and studies.

Experimental Protocols

The elucidation of the metabolic pathway of MEHHP has been achieved through a combination of in vivo and in vitro experimental approaches.

In Vivo Human Metabolism Studies

-

Methodology: These studies typically involve the oral administration of a known dose of deuterium-labeled DEHP to human volunteers to distinguish it from background environmental exposure[2][12].

-

Sample Collection: Urine and serum samples are collected at timed intervals over a period of 24 to 48 hours[2][12].

-

Sample Preparation (Urine):

-

An aliquot of the urine sample is taken.

-

Enzymatic hydrolysis is performed using β-glucuronidase to deconjugate the glucuronide-bound metabolites[11].

-

The sample is then acidified.

-

Solid-phase extraction (SPE) is employed to isolate and concentrate the phthalate metabolites from the urinary matrix[13].

-

-

Analytical Detection: The extracted metabolites are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS)[11][13]. Isotope dilution with labeled internal standards is used for accurate quantification[13].

-

In Vitro Metabolism Studies

-

Methodology: These experiments utilize subcellular fractions, such as human liver microsomes (HLM), and recombinant human CYP isoforms to identify the specific enzymes responsible for the metabolic transformations[3][14].

-

Incubation: MEHP is incubated with HLM or specific recombinant CYP enzymes in the presence of an NADPH-regenerating system to support CYP activity[3][15].

-

Reaction Termination: The reaction is stopped at specific time points by adding a quenching solvent like acetonitrile.

-

Analysis: The formation of MEHHP, MEOHP, and other metabolites is monitored and quantified using LC-MS/MS[3][15].

-

Enzyme Kinetics: By varying the substrate concentration, kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined to assess the efficiency of different CYP isoforms in metabolizing MEHP[14].

-

Mandatory Visualizations

Caption: Metabolic pathway of MEHHP from its precursor MEHP.

Caption: Workflow for in vivo and in vitro MEHHP metabolism studies.

References

- 1. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glucuronidation patterns of common urinary and serum monoester phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucuronidation of mono(2-ethylhexyl) phthalate in humans: roles of hepatic and intestinal UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological monitoring of the five major metabolites of di-(2-ethylhexyl)phthalate (DEHP) in human urine using column-switching liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Di(2-ethylhexyl)phthalate (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Role of Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) as a Biomarker for Di(2-ethylhexyl) Phthalate (DEHP) Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a high-production-volume chemical used extensively as a plasticizer to impart flexibility in polyvinyl chloride (PVC) products. Its widespread use in consumer goods, food packaging, and medical devices leads to ubiquitous human exposure.[1][2] Due to its classification as an endocrine-disrupting chemical (EDC) and its association with various adverse health outcomes, accurate assessment of human exposure is critical.[3][4] Direct measurement of DEHP is often impractical due to its rapid metabolism.[5] Therefore, biomonitoring relies on the detection of its metabolites in biological matrices like urine and serum.[6]

While mono(2-ethylhexyl) phthalate (MEHP) is the primary hydrolytic metabolite, its utility as a biomarker is limited.[7] Secondary, oxidative metabolites, particularly mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), have emerged as more robust and sensitive biomarkers.[8][9] This technical guide provides an in-depth overview of the metabolism of DEHP, establishes the role of MEHHP as a superior biomarker, presents quantitative data on exposure levels, details analytical protocols for its measurement, and discusses its association with health-related signaling pathways.

Metabolism of DEHP to MEHHP

The metabolic conversion of DEHP in the human body is a multi-step process. The initial and rate-limiting step is the hydrolysis of the parent diester, DEHP, into its primary monoester metabolite, MEHP, and the alcohol 2-ethylhexanol.[10] This reaction is catalyzed by various tissue lipases and carboxyesterases.[10] MEHP is considered biologically active but is further and rapidly metabolized through oxidation by cytochrome P450 enzymes.[10][11] This secondary metabolism results in several oxidized metabolites, including MEHHP, mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).[6][8] These more hydrophilic metabolites are then primarily conjugated with glucuronic acid to facilitate their excretion in urine.[5][12]

The metabolic pathway highlights that MEHHP is a downstream product of DEHP, reflecting the body's processing of the parent compound.

Caption: Metabolic pathway of DEHP in humans.

MEHHP as a Superior Biomarker for DEHP Exposure

Urinary concentrations of DEHP metabolites are considered the optimal biomarkers for assessing exposure.[6] While MEHP is the direct metabolite, MEHHP and other oxidative metabolites are considered better biomarkers for several reasons.[8]

-

Higher Urinary Concentrations : The urinary levels of MEHHP and MEOHP are significantly higher, often by an order of magnitude, than those of MEHP.[13][14] This greater abundance makes low-level exposures more readily detectable and quantification more precise.[4][9]

-

Reduced Risk of Contamination : A significant challenge in measuring MEHP is the potential for sample contamination from DEHP present in laboratory equipment, which can be hydrolyzed to MEHP during sample processing.[15] Oxidative metabolites like MEHHP are not formed by this ex-vivo hydrolysis, making them a more selective and accurate measure of endogenous metabolism.[13][14]

-

Strong Correlation with Exposure : Studies have demonstrated a strong, positive correlation between the intensity of exposure to DEHP-containing medical devices and the urinary concentrations of MEHHP.[9] Furthermore, all DEHP metabolites are highly correlated with each other, confirming a common parent compound.[8]

Caption: Rationale for MEHHP's superiority as a DEHP biomarker.

Quantitative Data on MEHHP Concentrations

Numerous biomonitoring studies have quantified MEHHP levels in human urine and serum. These data provide reference ranges and illustrate differences across populations and exposure scenarios. As shown in the tables below, MEHHP is consistently detected at higher concentrations than MEHP.

Table 1: Comparison of Geometric Mean (GM) Concentrations of DEHP Metabolites in Urine and Serum (ng/mL)

| Biological Matrix | MEHP (GM) | MEHHP (GM) | MEOHP (GM) | Key Finding | Source |

|---|---|---|---|---|---|

| Urine (n=127) | 3.7 | 37.1 | 35.8 | Urinary MEHHP and MEOHP levels are ~10-fold higher than MEHP. | [13][14] |

| Serum (n=127) | 1.8 | 2.5 | 1.9 | Serum levels are lower than urine; MEHHP is still predominant. |[13][14] |

Table 2: Median or Geometric Mean (GM) Urinary MEHHP Concentrations in Various Populations

| Population | Sample Size | Matrix | MEHHP Concentration (ng/mL) | Statistic | Source |

|---|---|---|---|---|---|

| Neonates (High DEHP Exposure) | - | Urine | 555 | Median | [9] |

| Neonates (Medium DEHP Exposure) | - | Urine | 307 | Median | [9] |

| Neonates (Low DEHP Exposure) | - | Urine | 27 | Median | [9] |

| Newborns (General) | 73 | Urine | 5.83 | GM | [16] |

| Mothers | 116 | Urine | 18.23 | GM | [16] |

| Taiwanese Children (Post-Contamination Event) | - | Urine | 13.34 (µg/g creatinine) | GM |[17] |

Experimental Protocol for MEHHP Quantification in Urine

The standard method for quantifying MEHHP and other phthalate metabolites in urine involves enzymatic deconjugation followed by analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[18][19] Isotope dilution is employed to ensure high accuracy and precision.[19]

Caption: General workflow for urinary MEHHP analysis.

Detailed Methodology:

-

Sample Preparation :

-

A small volume of urine (e.g., 100 µL) is aliquoted into a clean tube.[18]

-

An internal standard solution containing isotopically-labeled MEHHP (e.g., ¹³C₄-MEHHP) and other labeled metabolites is added. This corrects for matrix effects and variations during sample processing.

-

-

Enzymatic Deconjugation :

-

Solid-Phase Extraction (SPE) :

-

SPE is used to remove interfering substances from the urine matrix and concentrate the analytes of interest.[18]

-

Automated online SPE systems are often employed for high throughput and reproducibility.[19][20] The sample is loaded onto a cartridge, washed to remove impurities, and the phthalate metabolites are then eluted with an appropriate solvent.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

The cleaned extract is injected into an HPLC system.

-

A reverse-phase column (e.g., C18) is used to separate MEHHP from other metabolites based on their physicochemical properties. A gradient elution with solvents like methanol (B129727) and water is typically used.[20]

-

-

Tandem Mass Spectrometry (MS/MS) :

-

The eluent from the HPLC flows into a mass spectrometer, usually operating with an electrospray ionization (ESI) source in negative ion mode.[19]

-

The instrument is set to Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for MEHHP is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides very high selectivity and sensitivity.

-

The same process is performed simultaneously for the isotopically-labeled internal standard.

-

-

Quantification :

-

The concentration of MEHHP in the sample is determined by comparing the peak area ratio of the native analyte to its corresponding labeled internal standard against a calibration curve.[21]

-

Results are often corrected for urine dilution using specific gravity or creatinine (B1669602) concentration.[21][22]

-

Table 3: Typical Analytical Method Performance Parameters

| Parameter | Value | Notes | Source |

|---|---|---|---|

| Limit of Detection (LOD) | 0.1 - 0.67 ng/mL | Varies slightly by lab and specific metabolite. | [11][19][23] |

| Recovery | 79% - 102% | Demonstrates efficiency of the extraction process. | [24] |

| Precision (CV%) | 3.69% - 8.21% | Indicates high reproducibility of the method. |[24][25] |

Health Implications and Associated Pathways

Elevated levels of MEHHP and other DEHP metabolites have been associated with a range of adverse health outcomes, suggesting interference with key biological signaling pathways. As an endocrine disruptor, DEHP and its metabolites can affect hormone homeostasis and metabolic function.

-

Metabolic Health : Studies have linked urinary MEHHP and MEOHP concentrations with increased waist circumference, Body Mass Index (BMI), and insulin (B600854) resistance.[1] In young adults, higher MEHHP levels were associated with unfavorable changes in heart rate variability, indicating an imbalance in the autonomic nervous system.[26][27]

-

Reproductive Health : DEHP exposure is known to have toxic effects on the male reproductive system.[7] Meta-analyses show associations between DEHP metabolites and altered levels of reproductive hormones such as testosterone (B1683101) and sex hormone-binding globulin (SHBG).[4] In-vitro studies suggest that MEHP can disrupt steroidogenesis and accelerate primordial follicle recruitment via ovarian PI3K signaling.[1]

-

Thyroid Function : DEHP can disrupt thyroid hormone homeostasis.[1] The mechanism may involve the activation of the Ras/Akt/TRHr pathway.[1]

Caption: Health outcomes associated with DEHP exposure as measured by MEHHP.

Conclusion

Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a reliable, sensitive, and specific biomarker for assessing human exposure to DEHP. Its advantages over the primary metabolite MEHP—namely its higher concentration in urine and its insusceptibility to analytical contamination—make it an ideal choice for researchers in environmental health, toxicology, and drug development. Standardized, robust analytical methods based on HPLC-MS/MS allow for accurate quantification of MEHHP in large-scale biomonitoring studies. The consistent association between MEHHP levels and adverse health outcomes underscores its importance in understanding the toxicological impact of DEHP and in evaluating the effectiveness of interventions aimed at reducing exposure.

References

- 1. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Associations between Phthalate Metabolite Urinary Concentrations and Body Size Measures in New York City Children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mono-(2-ethylhexyl) Phthalate (MEHP)-Induced Telomere Structure and Function Disorder Mediates Cell Cycle Dysregulation and Apoptosis via c-Myc and Its Upstream Transcription Factors in a Mouse Spermatogonia-Derived (GC-1) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. The Potential Biomarker of Di(2-ethylhexyl) Phthalate Exposure during Catheterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jech.bmj.com [jech.bmj.com]

- 17. mdpi.com [mdpi.com]

- 18. 2.2. Urinary phthalate measurement [bio-protocol.org]

- 19. Urinary Concentrations of Phthalate Metabolite Mixtures in Relation to Serum Biomarkers of Thyroid Function and Autoimmunity among Women from a Fertility Center - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Phthalate metabolite measurements [bio-protocol.org]

- 22. 2.2. Phthalate Measurements [bio-protocol.org]

- 23. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases [mdpi.com]

- 25. biorxiv.org [biorxiv.org]

- 26. researchgate.net [researchgate.net]

- 27. Association between Levels of Urine Di-(2-ethylhexyl)phthalate Metabolites and Heart Rate Variability in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mono-2-ethyl-5-hydroxyhexyl Phthalate (MEHHP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-2-ethyl-5-hydroxyhexyl phthalate (B1215562) (MEHHP) is a prominent secondary oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). As a significant biomarker for DEHP exposure, understanding the chemical properties, metabolic pathways, and cellular interactions of MEHHP is crucial for toxicological and pharmaceutical research. This guide provides a comprehensive overview of the chemical structure and properties of MEHHP, detailed experimental protocols for its detection and quantification, and an exploration of its known interactions with cellular signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate a deeper understanding of this important xenobiotic metabolite.

Chemical Structure and Properties

Mono-2-ethyl-5-hydroxyhexyl phthalate is a phthalic acid monoester. It is formed in the body through the metabolic oxidation of mono-2-ethylhexyl phthalate (MEHP), the primary hydrolysis product of DEHP. The presence of a hydroxyl group in its structure increases its water solubility compared to its precursors, facilitating its excretion in urine.

Chemical Identifiers and Molecular Structure

| Property | Value |

|---|---|

| CAS Number | 40321-99-1 |

| Molecular Formula | C16H22O5 |

| Molecular Weight | 294.34 g/mol |

| IUPAC Name | 2-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid |

| Synonyms | MEHHP, 5-OH-MEHP |

Chemical Structure:

Navigating the Exposome: A Technical Guide to Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) is a significant secondary oxidized metabolite of Di(2-ethylhexyl) phthalate (DEHP), a ubiquitously used plasticizer. Due to the widespread use of DEHP in a vast array of consumer and industrial products, human exposure is pervasive. Understanding the environmental sources, human exposure routes, and biological interactions of MEHHP is critical for assessing its potential health risks and for the development of safer alternatives. This technical guide provides an in-depth overview of the current scientific knowledge on MEHHP, with a focus on quantitative data, experimental methodologies, and the molecular pathways it influences.

Environmental Sources of MEHHP Precursors (DEHP)

Human exposure to MEHHP is a direct consequence of exposure to its parent compound, DEHP. DEHP is not chemically bound to the polymer matrix of plastics and can leach, migrate, or abrade into the environment. The primary environmental reservoirs of DEHP that lead to human exposure are summarized below.

Indoor Environments

Indoor environments are a primary source of chronic DEHP exposure. Building materials such as vinyl flooring, wall coverings, and electrical wire insulation, as well as numerous consumer products, release DEHP into the indoor air and dust.

Table 1: Quantitative Levels of DEHP in Indoor Dust

| Geographic Location | Number of Samples | Median Concentration (µg/g) | Concentration Range (µg/g) | Citation |

| Canada | 354 | - | - | [1] |

| Sweden | 346 | 770 | - | [2] |

| Various | - | 556 (living rooms) | 138 (children's rooms) | [3] |

Food and Beverages

Diet is a major route of DEHP exposure. Contamination can occur at various stages of food production, processing, and packaging. Materials such as PVC tubing used in dairy production, plastic packaging films, and cap gaskets can be significant sources.

Table 2: Quantitative Levels of DEHP in Food and Beverages

| Food/Beverage Category | Median/Mean Concentration | Concentration Range | Citation |

| Bottled Mineral Water (China) | 1600 ng/L | 500 - 15,000 ng/L | [4] |

| Fast Food (Hamburgers, USA) | 2200 µg/kg | - | [5] |

| Fast Food (Burritos, USA) | 6000 µg/kg | - | [5] |

| Oils and Fats | - | 404 - 5,591.7 µg/kg | [6] |

| Spices | - | up to 2,598 µg/kg | [6] |

| Bread Products | - | up to 300 µg/kg | [6] |

Water

DEHP is frequently detected in various water sources, including surface water, groundwater, and drinking water. The presence of DEHP in water is often a result of industrial discharge, landfill leachate, and runoff from plastic waste.

Table 3: Quantitative Levels of DEHP in Water

| Water Source | Mean/Median Concentration | Concentration Range | Citation |

| Drinking Water (USA) | 1 µg/L (average) | 0.05 - 11 µg/L | [4] |

| Bottled Water (various) | - | up to 30 µg/L | [4] |

| Rainwater (North Pacific) | 55 ng/L (average) | 5.3 - 213 ng/L | [4] |

Consumer and Medical Products

A wide range of consumer products contain DEHP, including toys, shower curtains, and personal care products.[7] Medical devices, such as intravenous bags and tubing, can be a significant source of high-level exposure, particularly for vulnerable populations.

Human Exposure Routes and Biomonitoring

Humans are exposed to DEHP through ingestion, inhalation, and dermal absorption. Once in the body, DEHP is rapidly metabolized to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), which is then further oxidized to MEHHP and other metabolites. Urinary measurement of these metabolites is the most reliable method for assessing human exposure.

Ingestion

The primary route of exposure for the general population is through the ingestion of contaminated food and beverages.[6] Dust ingestion, particularly in children, is also a significant contributor.

Inhalation

Inhalation of indoor air and dust particles containing DEHP is another important exposure pathway.

Dermal Absorption

Direct contact with DEHP-containing products can lead to dermal absorption, although this route is generally considered to contribute less to the total body burden compared to ingestion and inhalation.

Biomonitoring of MEHHP

MEHHP is a sensitive and specific biomarker of DEHP exposure. It is typically measured in urine samples.

Table 4: Urinary MEHHP Concentrations in the General Population

| Population (Location) | Number of Samples | Median Concentration (ng/mL) | 95th Percentile (ng/mL) | Citation |

| Male LIFE Study Participants (USA) | 473 | 15.2 | - | [8] |

| Pregnant Women (USA) | >99% detectable | - | - | [9] |

| General Population (USA, NHANES) | - | - | 192 µg/g creatinine | [10] |

Experimental Protocols

Accurate quantification of MEHHP in biological and environmental matrices is essential for exposure and risk assessment. The following sections outline the general principles of the analytical methods employed.

Analysis of MEHHP in Human Urine

Method: Online Solid Phase Extraction coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (online SPE-HPLC-MS/MS). This method is widely used for its high sensitivity, specificity, and throughput.[1][11]

Protocol Outline:

-

Sample Preparation:

-

An aliquot of urine is spiked with an isotopically labeled internal standard (e.g., ¹³C₄-MEHHP) to correct for matrix effects and variations in instrument response.[11]

-

The sample is then subjected to enzymatic deconjugation using β-glucuronidase to cleave the glucuronide moiety from the conjugated MEHHP metabolites.[11]

-

-

Online Solid Phase Extraction (SPE):

-

The deconjugated urine sample is injected into the HPLC system.

-

The sample is first passed through an extraction column where MEHHP and other analytes are retained, while salts and other matrix components are washed away.

-

-

Chromatographic Separation:

-

The retained analytes are then eluted from the SPE column and transferred to an analytical HPLC column.

-

A gradient of mobile phases (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acidic modifier) is used to separate MEHHP from other urinary components and phthalate metabolites.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the HPLC column is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) in the negative ion mode is typically used to generate ions of MEHHP.

-

The precursor ion corresponding to MEHHP is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.

-

Quantification is performed by comparing the peak area ratio of the analyte to its isotopically labeled internal standard against a calibration curve.

-

Analysis of DEHP (MEHHP Precursor) in Water

Method: Gas Chromatography with Electron Capture Detection (GC-ECD) or Photoionization Detection (GC-PID), as outlined in EPA Methods 506 and 606.[12][13][14][15]

Protocol Outline:

-

Sample Collection and Preservation:

-

Collect water samples in glass containers. Do not pre-rinse bottles.

-

Preserve samples by icing or refrigerating at 4°C until extraction.[13]

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): A 1-L water sample is extracted with methylene (B1212753) chloride using a separatory funnel. The extract is then dried and concentrated.[13][14]

-

Solid Phase Extraction (SPE): A measured volume of the water sample is passed through a C18 SPE disk or cartridge. The analytes are then eluted with a solvent like acetonitrile and methylene chloride.[12][14]

-

-

Concentration and Solvent Exchange:

-

The extract is concentrated to a final volume of 1-10 mL. For GC-ECD analysis, the solvent is typically exchanged to hexane.[13]

-

-

Gas Chromatography (GC) Analysis:

-

Quantification:

-

Quantification is based on the peak area of the analyte compared to a calibration curve generated from standards of known concentrations.

-

Analysis of DEHP (MEHHP Precursor) in Dust

Method: Pressurized Liquid Extraction (PLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Protocol Outline:

-

Sample Preparation:

-

Dust samples are sieved to obtain a uniform particle size.

-

-

Pressurized Liquid Extraction (PLE):

-

A weighed amount of the dust sample is mixed with a dispersing agent like diatomaceous earth and placed in an extraction cell.

-

The sample is extracted with a solvent (e.g., ethyl acetate) at elevated temperature and pressure.[9]

-

-

Clean-up:

-

The extract may require a clean-up step, such as solid-phase extraction, to remove interfering compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The cleaned-up extract is injected into a GC-MS system.

-

The GC separates the components of the mixture.

-

The mass spectrometer is used for detection and quantification, providing both retention time and mass spectral data for confident identification.

-

-

Quantification:

-

Quantification is performed using an internal standard method and a calibration curve.

-

Signaling Pathways and Experimental Workflows

MEHHP is an endocrine-disrupting chemical that can interfere with normal hormone signaling pathways. The following diagrams illustrate some of the key molecular interactions and a general workflow for assessing its effects.

MEHHP and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling

MEHP has been shown to act as an agonist for PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and adipogenesis.[16][17][18]

Caption: MEHHP activation of the PPARγ signaling pathway.

MEHHP and Estrogen Receptor Alpha (ERα) Signaling

MEHHP can also interfere with estrogen signaling by interacting with the estrogen receptor alpha (ERα), potentially leading to disruptions in reproductive health.[19]

Caption: MEHHP interference with Estrogen Receptor Alpha (ERα) signaling.

Experimental Workflow for Assessing MEHHP Endocrine Disruption

A generalized workflow for investigating the endocrine-disrupting potential of MEHHP is presented below, integrating in vitro and in silico approaches.

Caption: A general experimental workflow for assessing MEHHP's endocrine disrupting activity.

Conclusion

MEHHP, as a primary metabolite of the ubiquitous plasticizer DEHP, is a significant biomarker of human exposure. The data presented in this guide highlight the widespread presence of its precursor in our daily environment, leading to continuous human exposure through various routes. The provided experimental protocols offer a foundation for the accurate measurement of MEHHP, which is crucial for both research and regulatory purposes. Furthermore, the elucidation of its interaction with key signaling pathways, such as PPARγ and ERα, underscores the biological plausibility of its role as an endocrine disruptor. This technical guide serves as a comprehensive resource for professionals in the fields of environmental health, toxicology, and drug development to better understand and address the challenges posed by MEHHP exposure. Further research is warranted to fully characterize the dose-response relationships and long-term health consequences of chronic MEHHP exposure.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Exposure to the phthalate metabolite MEHP impacts survival and growth of human ovarian follicles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Phthalates in Bottled Drinks in the Chinese Market and Its Implications for Dietary Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phthalates and diet: a review of the food monitoring and epidemiology data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Peroxisome Proliferator–Activated Receptor Gamma (PPARγ) in Mono(2-ethylhexyl) Phthalate (MEHP)-Mediated Cytotrophoblast Differentiation | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. JAK3/STAT5b/PPARγ Pathway Mediates the Association between Di(2-ethylhexyl) Phthalate Exposure and Lipid Metabolic Disorder in Chinese Adolescent Students [pubmed.ncbi.nlm.nih.gov]

- 9. wwwn.cdc.gov [wwwn.cdc.gov]

- 10. selectscience.net [selectscience.net]

- 11. NEMI Method Summary - 606 [nemi.gov]

- 12. NEMI Method Summary - 506 [nemi.gov]

- 13. epa.gov [epa.gov]

- 14. The Role of Peroxisome Proliferator–Activated Receptor Gamma (PPARγ) in Mono(2-ethylhexyl) Phthalate (MEHP)-Mediated Cytotrophoblast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of Hepatocyte- and Macrophage-Specific PPARγ in Hepatotoxicity Induced by Diethylhexyl Phthalate in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of estrogen receptor alpha in MEHP-induced proliferation and invasion of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phthalates Impair Estrogenic Regulation of HIF2α and Extracellular Vesicle Secretion by Human Endometrial Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Endocrine-Disrupting Mechanism of Mono-2-ethyl-5-hydroxyhexyl Phthalate (MEHHP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-2-ethyl-5-hydroxyhexyl phthalate (B1215562) (MEHHP) is a primary oxidative metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP). Growing evidence indicates that MEHHP is a potent endocrine-disrupting chemical (EDC) that interferes with multiple hormonal signaling pathways, contributing to adverse effects on reproductive and metabolic health. This technical guide provides an in-depth overview of the molecular mechanisms of action of MEHHP, focusing on its interactions with the aryl hydrocarbon receptor, nuclear receptors, and its impact on steroidogenesis and thyroid hormone homeostasis. This document synthesizes current in vitro and in silico data, presents detailed experimental protocols, and utilizes visualizations to elucidate the complex signaling cascades affected by MEHHP.

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is one of the most common phthalate plasticizers, and its widespread use has led to ubiquitous human exposure. Following ingestion, DEHP is rapidly metabolized to mono(2-ethylhexyl) phthalate (MEHP), which is then further oxidized to several metabolites, including MEHHP. Urinary levels of these metabolites are used as biomarkers of DEHP exposure. While much of the early research focused on MEHP, recent studies have highlighted the significant and sometimes distinct biological activities of MEHHP, identifying it as a key contributor to the endocrine-disrupting effects of DEHP. Understanding the specific mechanisms of MEHHP is crucial for assessing its risk to human health and for the development of safer alternatives.

Core Mechanisms of Endocrine Disruption by MEHHP

MEHHP exerts its endocrine-disrupting effects through several key mechanisms, including activation of the aryl hydrocarbon receptor (AhR), modulation of nuclear receptor activity, and interference with steroid hormone and thyroid hormone signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Activation

A pivotal mechanism of MEHHP's action is its ability to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and various physiological processes.

Recent studies have shown that MEHHP promotes the survival of uterine leiomyoma cells by activating the tryptophan-kynurenine-AhR pathway[1]. MEHHP exposure leads to an increase in cellular tryptophan uptake and its conversion to kynurenine, an endogenous AhR ligand. This, in turn, stimulates the nuclear translocation of AhR and upregulates the expression of its target genes, such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1)[1]. The activation of the AhR signaling pathway by MEHP is a critical event that can lead to downstream effects on cell proliferation, differentiation, and apoptosis.

Interaction with Nuclear Receptors

MEHHP and its precursor MEHP can interact with various nuclear receptors, including the androgen receptor (AR) and estrogen receptor (ER), often exhibiting antagonistic properties.

In vitro studies have demonstrated that MEHHP possesses anti-androgenic activity[2]. An in silico molecular docking study predicted that MEHHP (referred to as 5-OH-MEHP) can interact with the ligand-binding pocket of the human androgen receptor[3][4][5][6]. This interaction is predicted to have a binding affinity that, while lower than testosterone (B1683101), is significant enough to potentially disrupt normal androgen signaling. The binding involves hydrogen bonding and interactions with key amino acid residues within the receptor's ligand-binding domain[3][4][5][6]. While direct quantitative data on the IC50 of MEHHP for AR antagonism is limited, the evidence suggests a potential for MEHHP to act as an androgen receptor antagonist. For its precursor, MEHP, an anti-androgenic effect has been quantified with an IC50 of 736 µM in a yeast-based reporter assay[2][7][8][9].

The effects of MEHHP on the estrogen receptor are less clear, with some studies on its parent compounds suggesting weak or no direct estrogenic activity. However, MEHP has been shown to exhibit anti-estrogenic activity in vitro, with a reported IC50 of 125 µM in a yeast estrogen screen (YES) assay[2][7][8][9]. This anti-estrogenic action of MEHP was found to be a receptor-mediated effect[2][7][8][9]. Given the structural similarity, it is plausible that MEHHP may also possess anti-estrogenic properties, although further direct testing is required to confirm this.

Disruption of Steroidogenesis

MEHHP and MEHP can significantly disrupt the synthesis of steroid hormones, particularly testosterone and estradiol (B170435). This disruption occurs through the modulation of key steroidogenic enzymes and regulatory proteins.

In vitro studies using Leydig cells have shown that MEHP leads to a dose-dependent decrease in testosterone production[10][11][12]. This is often associated with reduced expression of the steroidogenic acute regulatory (StAR) protein, which is responsible for the transport of cholesterol into the mitochondria—the rate-limiting step in steroidogenesis. Furthermore, the expression of key enzymes in the steroidogenic pathway, such as CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP17A1 (17α-hydroxylase/17,20-lyase), can be altered by MEHP exposure. In some cell models, MEHP has been shown to increase the expression of aromatase (CYP19A1), the enzyme that converts testosterone to estradiol, thereby further reducing testosterone levels.

Thyroid Hormone Disruption

MEHHP is also implicated in the disruption of the thyroid hormone system. A meta-analysis of epidemiological studies has shown a negative correlation between urinary MEHHP concentrations and total thyroxine (T4) levels in adults[13]. In vitro studies have indicated that MEHHP (as 5-OH-MEHP) can act as an agonist for thyroid hormone receptors, suggesting a direct interaction with the thyroid hormone signaling pathway. The disruption of thyroid hormone homeostasis can have profound effects on development, metabolism, and overall health.

Quantitative Data Summary

The following tables summarize the available quantitative data on the endocrine-disrupting activities of MEHHP and its precursor, MEHP.

Table 1: In Vitro Anti-Androgenic and Anti-Estrogenic Activities of MEHP

| Compound | Assay | Endpoint | IC50 (µM) | Cell Line/System | Reference |

| MEHP | Yeast Androgen Screen (YAS) | Anti-androgenic activity | 736 | Saccharomyces cerevisiae | [2][7][8][9] |

| MEHP | Yeast Estrogen Screen (YES) | Anti-estrogenic activity | 125 | Saccharomyces cerevisiae | [2][7][8][9] |

Table 2: In Silico Binding Affinity of DEHP Metabolites to the Androgen Receptor

| Compound | Docking Score | Glide Score | Binding Affinity (kcal/mol) | Reference |

| Testosterone (native ligand) | -11.63 | -11.63 | -76.54 | [3][4][5][6] |

| MEHP | -8.52 | -8.52 | -58.21 | [3][4][5][6] |

| MEHHP (5-OH-MEHP) | -8.91 | -8.91 | -62.37 | [3][4][5][6] |

| 5-oxo-MEHP | -9.12 | -9.12 | -64.89 | [3][4][5][6] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of findings. Below are representative protocols for key in vitro assays used to characterize the endocrine-disrupting activity of MEHHP.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This protocol describes a method to assess the activation of the AhR signaling pathway by measuring the induction of CYP1A1 gene expression in a human cell line.

Materials:

-

HepG2 human hepatoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

MEHHP stock solution in dimethyl sulfoxide (B87167) (DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for CYP1A1 and a reference gene (e.g., GAPDH)

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells into 24-well plates at a density that will result in 80-90% confluency at the time of treatment. Allow cells to attach and grow for 24 hours.

-

Treatment: Prepare serial dilutions of MEHHP in culture medium from a stock solution in DMSO. The final DMSO concentration in all wells should be ≤ 0.1%. Replace the culture medium with the MEHHP-containing medium or vehicle control (0.1% DMSO) and incubate for 24 hours.

-

RNA Extraction and cDNA Synthesis: Following treatment, lyse the cells and extract total RNA according to the manufacturer's protocol. Synthesize first-strand cDNA from the extracted RNA.

-

qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers specific for CYP1A1 and a stable housekeeping gene.

-

Data Analysis: Calculate the relative expression of CYP1A1 normalized to the housekeeping gene using the ΔΔCt method.

H295R Steroidogenesis Assay

This assay is used to evaluate the effects of chemicals on the production of steroid hormones, including testosterone and estradiol.

Materials:

-

H295R human adrenocortical carcinoma cell line

-

DMEM/F12 medium supplemented with insulin, transferrin, selenium, and a serum replacement

-

MEHHP stock solution in DMSO

-

Forskolin (optional, to stimulate steroidogenesis)

-

Enzyme-linked immunosorbent assay (ELISA) kits for testosterone and estradiol

Procedure:

-

Cell Culture and Seeding: Culture H295R cells in the appropriate medium. Seed cells into 24-well plates and allow them to acclimate for 24 hours.

-

Treatment: Expose the cells to various concentrations of MEHHP (typically ranging from nanomolar to micromolar) for 48 hours. Include a vehicle control (DMSO) and positive controls for induction (forskolin) and inhibition of steroidogenesis.

-

Sample Collection: After the 48-hour incubation, collect the cell culture medium for hormone analysis.

-

Hormone Quantification: Measure the concentrations of testosterone and estradiol in the collected medium using specific ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay: Assess cell viability in the treated wells using an appropriate method (e.g., MTT or neutral red uptake assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Normalize hormone concentrations to a measure of cell viability and compare the results from MEHHP-treated wells to the vehicle control.

Conclusion

Mono-2-ethyl-5-hydroxyhexyl phthalate (MEHHP) is a biologically active metabolite of DEHP that acts as a multi-pathway endocrine disruptor. Its primary mechanisms of action include the activation of the aryl hydrocarbon receptor, antagonism of the androgen receptor, and disruption of steroidogenesis and thyroid hormone homeostasis. The data presented in this guide highlight the importance of considering the effects of phthalate metabolites, in addition to the parent compounds, when assessing the risks associated with phthalate exposure. Further research is needed to fully elucidate the dose-response relationships and potential synergistic effects of MEHHP with other EDCs. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in the fields of toxicology, endocrinology, and drug development.

References

- 1. Mono-(2-ethyl-5-hydroxyhexyl) phthalate promotes uterine leiomyoma cell survival through tryptophan-kynurenine-AHR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Mechanisms Mediating the Effect of Mono-(2-Ethylhexyl) Phthalate on Hormone-Stimulated Steroidogenesis in MA-10 Mouse Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative Stress and Phthalate-Induced Down-Regulation of Steroidogenesis in MA-10 Leydig Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Mono(2-ethylhexyl) Phthalate (MEHP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Due to the ubiquitous nature of DEHP in consumer products, there is considerable interest in understanding the toxicological profile of MEHP. A significant body of in vitro research has demonstrated that MEHP can induce cytotoxic effects across a variety of cell types, raising concerns about its potential impact on human health. The primary mechanisms underlying MEHP-induced cytotoxicity involve the induction of oxidative stress, apoptosis, and genotoxicity. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of MEHP, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Cytotoxicity Data

The cytotoxic effects of MEHP have been evaluated in numerous cell lines, with outcomes often being dose- and cell-type-dependent. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Effects of MEHP on Cell Viability

| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |

| Mouse Ovarian Antral Follicles | Growth Inhibition | 1 µg/mL | 96 h | Significant inhibition of follicle growth | [1] |

| Human Embryonic Stem Cells (CH1 and H1) | Viability & Proliferation | 1000 µmol/L | 5 days | Significant decrease in viability and proliferation | [2] |

| European Sea Bass Embryonic (DLEC) | MTT Assay | 50 µM and 100 µM | 24 h | Significant decrease in cell viability | [3] |

| Human Placental (HTR-8/SVneo) | Viability Assay | 180 µM | 48 h | Significant decrease in cell viability | [4] |

| Mouse Spermatogonia-Derived (GC-1) | CCK-8 Assay | 200 µM and 400 µM | 48 h | Cell viability reduced to ~86% and ~67%, respectively | [5] |

| Human Embryonic Kidney (HEK-293) | MTT Assay | 256.6 µM (IC50) | 24 h | 50% inhibition of cell viability | [6] |

Table 2: Induction of Apoptosis by MEHP

| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |

| Human Placental (HTR-8/SVneo) | Caspase 3/7 Activity | 180 µM | 24 h | ~80% increase in caspase 3/7 activity | [4] |

| Mouse Ovarian Antral Follicles | Gene Expression | 1 µg/mL | 24-72 h | Significant reduction in anti-apoptotic Bcl-2 expression | [1] |

| Mouse Ovarian Antral Follicles | Gene Expression | 1 µg/mL | 48-96 h | Significant enhancement of pro-apoptotic Bax expression | [1] |

| Uterine Leiomyoma (LM) Cells | ApoTox-Glo Triplex Assay | 1.6 µM | 48 h | Significant decrease in apoptosis | [7] |

Table 3: Oxidative Stress and Genotoxicity Induced by MEHP

| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |

| Mouse Ovarian Antral Follicles | ROS Assay | 1-100 µg/mL | 96 h | Significant increase in Reactive Oxygen Species (ROS) levels | [1] |

| Human Placental (HTR-8/SVneo) | ROS Generation | 180 µM | Not specified | Increased ROS generation | [4] |

| Human Placental (HTR-8/SVneo) | Oxidative DNA Damage | 90 µM and 180 µM | 24 h | Increased oxidized thymine (B56734) in genomic DNA | [4] |

| MA-10 Mouse Leydig Tumor Cells | Comet Assay | 3 µM | Not specified | High levels of DNA damage (increased Tail Moment and Tail Intensity) | [8] |

| Chinese Hamster Ovary (AS52) | Comet Assay | 10 µM and 25 µM | Not specified | Significant single-strand DNA breaks | [9] |

| Human Leukocytes | Comet Assay | Not specified | Not specified | Induced DNA damage (increased tail moment) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of MEHP.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

MEHP Treatment: Expose the cells to various concentrations of MEHP (and a vehicle control, typically DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS, 0.6% acetic acid in DMSO) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with MEHP as required. After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Oxidative Stress Measurement: DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay measures intracellular reactive oxygen species (ROS).

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with MEHP for the specified time.

-

DCFH-DA Loading: Wash the cells with a suitable buffer (e.g., PBS) and then incubate with a DCFH-DA solution (typically 10-25 µM) for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells to remove excess probe and measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS.

Genotoxicity Assessment: Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, detects DNA strand breaks in individual cells.

-

Cell Preparation and Embedding: After MEHP treatment, embed the cells in low-melting-point agarose (B213101) on a microscope slide.

-

Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

DNA Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or DAPI).

-

Image Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail, and tail moment).[9]

Signaling Pathways and Mechanisms of MEHP Cytotoxicity

MEHP-induced cytotoxicity is mediated by complex signaling pathways. The following diagrams illustrate some of the key mechanisms identified in the literature.

Caption: MEHP-induced oxidative stress and downstream signaling.

Caption: Intrinsic apoptosis pathway activated by MEHP.

Caption: General workflow for in vitro cytotoxicity testing of MEHP.

Conclusion

The in vitro studies summarized in this guide consistently demonstrate that MEHP exhibits cytotoxic properties in a range of cell types. The primary mechanisms of this toxicity are the induction of oxidative stress, which leads to DNA damage and the activation of inflammatory signaling pathways, and the promotion of apoptosis through the intrinsic mitochondrial pathway. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the fields of toxicology and drug development for designing and interpreting studies on the cellular effects of MEHP. Further research is warranted to fully elucidate the complex signaling networks involved and to translate these in vitro findings to potential in vivo health risks.

References

- 1. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic effects of mono-(2-ethylhexyl) phthalate on human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of phthalates on marine organisms: cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea bass (Dicentrarchus labrax) embryonic cell line | Annali dell'Istituto Superiore di Sanità [annali.iss.it]

- 4. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mono-(2-ethyl-5-hydroxyhexyl) phthalate promotes uterine leiomyoma cell survival through tryptophan-kynurenine-AHR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. belmagumusel.com [belmagumusel.com]

absorption, distribution, metabolism, and excretion of MEHHP in mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) is a primary oxidative metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. Due to the ubiquitous nature of DEHP in consumer products, understanding the absorption, distribution, metabolism, and excretion (ADME) of its metabolites, such as MEHHP, is of critical importance for assessing potential human health risks. This technical guide provides a comprehensive overview of the current scientific understanding of MEHHP's pharmacokinetics in mammals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Absorption

Following oral exposure to DEHP, it is rapidly hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP) by lipases in the gastrointestinal tract.[1] MEHP is then readily absorbed and further metabolized. While direct oral bioavailability data for MEHHP is limited, studies on its precursor, MEHP, indicate efficient absorption from the gut. In rats, MEHP is readily absorbed from the gastrointestinal tract.[2] The oral bioavailability of the parent compound, DEHP, in rats has been estimated to be approximately 7%.[3] Given that MEHHP is a downstream metabolite, its systemic exposure is a direct consequence of the absorption and metabolism of its precursors.

Distribution

Once in the systemic circulation, MEHHP and its precursor MEHP are distributed to various tissues. Studies in rats have provided quantitative data on the distribution of MEHP, offering insights into the potential tissue exposure to MEHHP.

Tissue Distribution of MEHP in Rats

| Tissue | Concentration (µg/g or µg/mL) - 1% DEHP Diet | Concentration (µg/g or µg/mL) - 2% DEHP Diet | Reference |

| Plasma | 16.7 - 40.8 | 58.5 - 147.4 | [4][5] |

| Liver | 21.5 - 43.6 | 44.2 - 97.1 | [4][5] |

| Kidney | 6.8 - 9.6 | 18.6 - 56.7 | [4][5] |

| Testis | 0.9 - 3.2 | 10.5 - 30.0 | [4][5] |

Data represents the range of concentrations observed in male Sprague-Dawley rats fed DEHP diets for two weeks.[4][5]

In mice, after combined exposure to polystyrene microplastics and DEHP, MEHP was detected in the brain, intestines, liver, kidneys, testes, and serum, with the highest concentration of MEHP found in the brain.[6]

Metabolism

The metabolism of MEHP is a critical determinant of its biological activity and elimination. It primarily involves oxidation and glucuronidation.

Metabolic Pathways

MEHP undergoes further oxidation to form MEHHP, which can then be oxidized to other metabolites such as mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).[7] These oxidative steps are primarily mediated by cytochrome P450 (CYP) enzymes. Subsequently, MEHHP and other metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), which increases their water solubility and facilitates their excretion.[8]

Key Metabolizing Enzymes

Several isoforms of CYP and UGT enzymes are involved in the metabolism of MEHP and its metabolites.

-

Cytochrome P450 (CYP) Enzymes: In vitro studies with human and rat liver microsomes have shown that CYP2C9 and CYP2C19 are involved in the oxidation of MEHP to MEHHP.[9]

-

UDP-Glucuronosyltransferases (UGTs): Multiple UGT isoforms, including UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7, have been shown to glucuronidate MEHP.[8]

Excretion

The primary route of excretion for MEHHP and other DEHP metabolites is through the urine and feces. After a single oral dose of radiolabeled DEHP to rats, approximately 30-50% of the radioactivity is excreted in the urine.[10] In humans, after an oral dose of DEHP, about 47% of the dose was excreted in the urine within 44 hours, with MEHHP being a major metabolite.[11]

Evidence suggests the potential for enterohepatic circulation of DEHP metabolites.[10] Following an oral dose of DEHP in rats, MEHP has been detected in the bile, suggesting that it can be secreted from the liver into the intestine and potentially reabsorbed.[10]

Urinary Metabolite Profile Following DEHP Administration

The relative abundance of DEHP metabolites in urine varies across species.

| Metabolite | Rat (%) | Mouse (%) | Guinea Pig (%) | Green Monkey (%) | Human (%) | Hamster (%) | Reference |

| MEHP | Trace | 18.6 | 71.2 | 28.9 | 18.3 | 4.5 | [12] |

| MEHHP | 13.3 | 12.3 | 3.4 | 38.2 | 36.2 | 32.7 | [12] |

| MEOHP | 2.6 | 14.9 | 1.1 | 5.9 | 12.1 | 10.2 | [12] |

| MECPP | 51.3 | 1.1 | 6.9 | 4.2 | 5.3 | 14.0 | [12] |

Percentage of total metabolites in urine following a single oral or intravenous dose of radiolabeled DEHP.[12]

Experimental Protocols

The study of MEHHP's ADME profile typically involves in vivo studies in animal models followed by bioanalytical quantification.

General In Vivo ADME Study Workflow

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of MEHHP and its metabolites in biological matrices due to its high sensitivity and selectivity.

Sample Preparation:

-

Enzymatic Deconjugation: Urine samples are typically treated with β-glucuronidase to hydrolyze glucuronide conjugates to their free forms.

-

Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge to remove interfering substances and concentrate the analytes.

-

Elution and Reconstitution: The analytes are eluted from the SPE cartridge with an organic solvent, which is then evaporated and the residue is reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system equipped with a C18 column to separate MEHHP from other metabolites and matrix components.

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in negative mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for MEHHP and its isotopically labeled internal standard.

Signaling Pathways

MEHHP has been shown to interact with and modulate several key signaling pathways, which may underlie its biological effects.

Mitogen-Activated Protein Kinase (MAPK) Signaling

MEHP, the precursor to MEHHP, has been demonstrated to activate the MAPK signaling pathway, including the phosphorylation of p38, JNK, and ERK in rat testes.[13] This activation may play a role in the testicular toxicity associated with DEHP exposure.

Notch Signaling Pathway

MEHP has also been implicated in the activation of the Notch signaling pathway. Studies have shown that MEHP can promote the expression of Notch pathway molecules in rat liver and in cell culture models.[14][15] This pathway is crucial for cell fate decisions, proliferation, and apoptosis, and its dysregulation by MEHHP could have significant biological consequences.

Conclusion

MEHHP is a significant metabolite of DEHP that undergoes extensive distribution and further metabolism in mammals. Its primary routes of elimination are through urine and feces. While much is known about the ADME of its parent compound, DEHP, and its immediate precursor, MEHP, further research is needed to fully elucidate the quantitative aspects of MEHHP's absorption, bioavailability, and excretion across different species. The interaction of MEHHP with key signaling pathways, such as MAPK and Notch, highlights the importance of understanding its toxicokinetic and toxicodynamic properties for accurate human health risk assessment. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development and toxicology.

References

- 1. researchgate.net [researchgate.net]

- 2. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry | MDPI [mdpi.com]

- 4. Toxicokinetic relationship between di(2-ethylhexyl) phthalate (DEHP) and mono(2-ethylhexyl) phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. researchgate.net [researchgate.net]

- 9. In vitro intestinal and hepatic metabolism of Di(2-ethylhexyl) phthalate (DEHP) in human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Di(2-ethylhexyl)phthalate (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Table 3-4, Comparison of Phthalate Metabolites in Urine Following Dosing with DEHP - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. wjbphs.com [wjbphs.com]

- 14. researchgate.net [researchgate.net]

- 15. Di-(2-ethylhexyl) phthalate (DEHP) promoted hepatic lipid accumulation by activating Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Biomarker: Discovery and Initial Isolation of Mono-2-ethyl-5-hydroxyhexyl Phthalate (MEHHP)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-2-ethyl-5-hydroxyhexyl phthalate (B1215562) (MEHHP) has emerged as a critical biomarker for assessing human exposure to Di(2-ethylhexyl) phthalate (DEHP), a ubiquitous plasticizer with known endocrine-disrupting properties. Understanding the origins of its discovery and the methodologies employed for its initial isolation provides a fundamental context for contemporary research and the development of advanced analytical techniques. This technical guide delves into the seminal research that first identified MEHHP as a significant metabolite of DEHP, detailing the early experimental protocols for its isolation and characterization.

Introduction

The widespread use of Di(2-ethylhexyl) phthalate (DEHP) in a vast array of consumer and medical products has led to ubiquitous human exposure. The toxicological implications of DEHP, including its effects on the endocrine system, have necessitated the development of reliable methods for exposure assessment. While the primary metabolite, Mono-2-ethylhexyl phthalate (MEHP), was an early focus, subsequent research revealed a complex metabolic pathway leading to several oxidized metabolites. Among these, Mono-2-ethyl-5-hydroxyhexyl phthalate (MEHHP) has proven to be a more sensitive and specific biomarker of DEHP exposure. This guide revisits the foundational studies that led to the discovery and first isolation of MEHHP, providing a detailed look at the pioneering analytical work in this field.

The Discovery of MEHHP: A Byproduct of DEHP Metabolism Studies

The discovery of MEHHP was not a targeted search but rather a result of comprehensive investigations into the metabolic fate of DEHP in mammalian systems. Pioneering work in the early 1970s by researchers such as P.W. Albro and his colleagues laid the groundwork for our understanding of phthalate metabolism. These early studies utilized radiolabeled DEHP administered to laboratory animals, followed by the collection and analysis of excreta to identify and quantify the resulting metabolites.

A pivotal study by Albro, Thomas, and Fishbein, published in 1973 in the Journal of Chromatography, detailed the isolation and characterization of urinary metabolites of DEHP in rats.[1] This research was among the first to reveal the extensive oxidative metabolism of the 2-ethylhexyl side chain of MEHP. Through a combination of chromatographic and spectroscopic techniques, they identified a series of more polar metabolites, including the hydroxylated derivative that would come to be known as MEHHP.

Initial Isolation and Characterization: Experimental Protocols

The initial isolation of MEHHP from complex biological matrices like urine was a multi-step process that relied on the analytical techniques of the era. The general workflow involved extraction, chromatographic separation, and spectroscopic identification.

Sample Collection and Preparation

-

Animal Dosing: Male rats were typically administered [¹⁴C]-labeled DEHP orally. The use of a radiolabel was crucial for tracking the metabolites through the various extraction and separation steps.

-

Urine Collection: Urine was collected from the dosed animals over a period of 24-48 hours to ensure the capture of the majority of the excreted metabolites.

Extraction of Metabolites

The primary challenge was to efficiently extract the relatively polar phthalate monoester metabolites from the aqueous urine matrix.

-

Solvent Extraction: Urine samples were acidified to a pH of approximately 2 to protonate the carboxylic acid group of the phthalate monoesters, making them more amenable to extraction into an organic solvent. Ethyl acetate (B1210297) or diethyl ether were commonly used for this purpose. The extraction was typically performed multiple times to ensure a high recovery of the metabolites.

Chromatographic Separation

Once extracted, the complex mixture of metabolites needed to be separated to isolate individual compounds.

-

Thin-Layer Chromatography (TLC): Initial separation was often achieved using thin-layer chromatography (TLC) on silica (B1680970) gel plates.[1] Different solvent systems were employed to resolve the various metabolites based on their polarity. The radiolabeled spots on the TLC plates could be visualized by autoradiography.

-

Column Chromatography: For preparative scale isolation, column chromatography packed with silica gel or other stationary phases was used. Fractions were collected and analyzed for radioactivity to identify those containing the desired metabolite.

Characterization and Identification

After isolation, the structure of the purified metabolite was elucidated using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Mass spectrometry was a key technique for determining the molecular weight and fragmentation pattern of the isolated compound, providing crucial clues to its structure.[1]

-